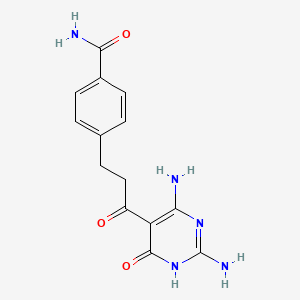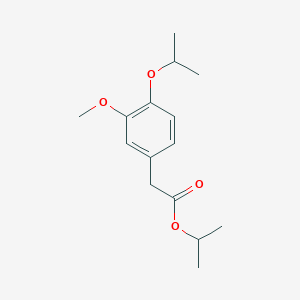![molecular formula C18H18O7 B13844657 3,4,8,9,10-Pentamethoxy-6H-benzo[c]chromen-6-one](/img/structure/B13844657.png)
3,4,8,9,10-Pentamethoxy-6H-benzo[c]chromen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,8,9,10-Pentamethoxy-6H-benzo[c]chromen-6-one is a chemical compound with the molecular formula C18H18O7 and a molecular weight of 346.34 g/mol. This compound is an intermediate in the synthesis of Urolithin M5, an intestinal microbial metabolite of ellagitannins. It is part of the benzo[c]chromen-6-one family, which is known for its diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,8,9,10-Pentamethoxy-6H-benzo[c]chromen-6-one typically involves the reaction of biphenyl-2-carboxylic acid with potassium peroxydisulfate and silver nitrate in a mixture of water and acetonitrile under an air atmosphere . The reaction is carried out at 50°C for 27 hours, followed by extraction with dichloromethane and purification through silica gel chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the synthesis process described above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,8,9,10-Pentamethoxy-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: Substitution reactions, particularly with halides, can produce a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium peroxydisulfate, silver nitrate.
Reducing agents: Various hydrides and metal catalysts.
Substituting agents: Alkyl bromides, heterocyclic bromides.
Major Products
The major products formed from these reactions include various alkoxylated and hydroxylated derivatives of 6H-benzo[c]chromen-6-one .
Applications De Recherche Scientifique
3,4,8,9,10-Pentamethoxy-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound and its derivatives have shown potential as phosphodiesterase II inhibitors, which are important in the treatment of neurodegenerative diseases.
Medicine: Its derivatives, such as Urolithin M5, have been studied for their cognitive-enhancing properties and potential therapeutic effects in neurodegenerative diseases.
Industry: The compound can be used in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The mechanism of action of 3,4,8,9,10-Pentamethoxy-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives act as phosphodiesterase II inhibitors, which play a role in modulating intracellular signaling pathways . This inhibition can lead to various biological effects, including neuroprotection and cognitive enhancement .
Comparaison Avec Des Composés Similaires
Similar Compounds
Urolithin A: Another metabolite of ellagitannins with similar biological activities.
6H-benzo[c]chromen-6-one: The parent compound with a simpler structure.
3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: A derivative with different substitution patterns.
Uniqueness
3,4,8,9,10-Pentamethoxy-6H-benzo[c]chromen-6-one is unique due to its multiple methoxy groups, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows it to serve as a versatile intermediate in the synthesis of various biologically active molecules.
Propriétés
Formule moléculaire |
C18H18O7 |
|---|---|
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
3,4,8,9,10-pentamethoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C18H18O7/c1-20-11-7-6-9-13-10(18(19)25-14(9)15(11)22-3)8-12(21-2)16(23-4)17(13)24-5/h6-8H,1-5H3 |
Clé InChI |
QWUKXFMJRZPDPY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)C3=C(C(=C(C=C3C(=O)O2)OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl N-Desmethyl Spiramycin I 2A-Acetate](/img/structure/B13844590.png)
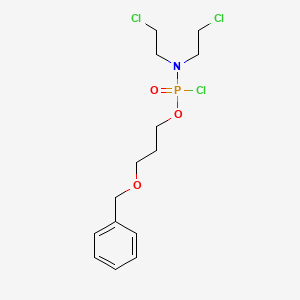


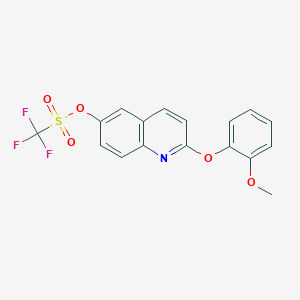
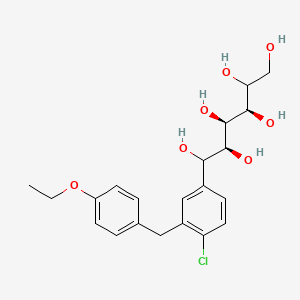
![N-[(2-chlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B13844621.png)
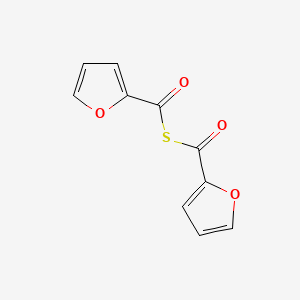
![1-[4-[[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(4-nitrophenyl)piperazine](/img/structure/B13844629.png)
![[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate](/img/structure/B13844637.png)

